6-{2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxy-5,6-dihydro-2H-pyran-2-one
Description
The compound 6-{2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxy-5,6-dihydro-2H-pyran-2-one (CAS: 920275-10-1, molecular formula: C₂₄H₂₂FNO₃, molecular weight: 391.43 g/mol) is a fluorinated indole-pyranone hybrid. It is formally recognized as Fluvastatin EP Impurity F, a byproduct or degradation product of the cholesterol-lowering drug Fluvastatin . Structurally, it features:
- A 4-fluorophenyl substituent on the indole ring.
- A propan-2-yl (isopropyl) group at the indole nitrogen.
- A conjugated ethenyl bridge linking the indole to a 4-hydroxy-5,6-dihydro-2H-pyran-2-one moiety.
This compound is critical in pharmaceutical quality control, as impurities like this can affect drug efficacy and safety. Its stereochemistry and electronic properties (e.g., fluorine’s electronegativity) influence its stability and interaction with biological targets, such as HMG-CoA reductase, the enzyme inhibited by Fluvastatin .
Properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-4-hydroxy-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO3/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-19-13-18(27)14-23(28)29-19/h3-12,14-15,19,27H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDYKLKDTFTSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC3CC(=CC(=O)O3)O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723327 | |
| Record name | 6-{2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxy-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920275-10-1 | |
| Record name | 6-{2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxy-5,6-dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 6-{2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxy-5,6-dihydro-2H-pyran-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 396.45 g/mol. The structure features an indole ring, a fluorophenyl group, and a pyranone moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In a screening of various derivatives, it was found to exhibit significant cytotoxicity against several cancer cell lines. For instance, in vitro assays demonstrated that the compound inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 30 μM .
Table 1: Anticancer Activity Against Various Cell Lines
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell cycle progression. Flow cytometry analysis revealed an increase in the sub-G1 phase population in treated cells, indicating apoptosis . Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) in treated cells .
Antimicrobial Activity
Beyond its anticancer properties, the compound also exhibited antimicrobial activity. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 40 μg/mL, indicating moderate antibacterial effects .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 40 | |
| Pseudomonas aeruginosa | 30 |
Case Studies
In a notable case study published in ACS Omega, researchers explored the effects of this compound on multicellular tumor spheroids. The findings indicated that the compound significantly reduced tumor growth and enhanced sensitivity to conventional chemotherapeutics . This suggests potential applications in combination therapies for cancer treatment.
Scientific Research Applications
Medicinal Applications
The medicinal properties of this compound are noteworthy, particularly in the following areas:
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For example, derivatives of similar structures have shown promising results against various cancer cell lines.
These findings suggest that modifications to the indole and pyranone components may enhance cytotoxicity against specific cancers.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. The indole framework is known for its bioactivity, and studies indicate that related compounds exhibit significant antibacterial effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5–1 | |
| Escherichia coli | 1–2 | |
| Pseudomonas aeruginosa | 0.75–1.5 |
Such antimicrobial activities are crucial in addressing antibiotic resistance and developing new therapeutic agents.
Case Study 1: Antitumor Efficacy in vitro
A study investigated the antitumor effects of a derivative of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting that the compound could serve as a lead structure for further drug development.
Case Study 2: Antimicrobial Activity Evaluation
Another study focused on evaluating the antimicrobial activity against clinical isolates of resistant strains. The results indicated that derivatives based on this compound exhibited comparable or superior activity compared to standard antibiotics.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Fluvastatin Lactone (CAS: 94061-83-3)
- Structural Differences: The lactone form has a fully saturated tetrahydro-pyranone ring, compared to the 5,6-dihydro ring in the target compound. This increases ring rigidity and may alter binding affinity to HMG-CoA reductase.
- Functional Impact : The lactone is a common degradation product of Fluvastatin under acidic conditions. Unlike the open-chain hydroxy-acid form (active drug), the lactone is less potent but can hydrolyze back to the active form in vivo .
6-[(E)-2-(4-Hydroxyphenyl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one
- Structural Differences: Replacement of the 4-fluorophenyl with 4-hydroxyphenyl and methoxy instead of hydroxy on the pyranone.
- Functional Impact : Studied in pig metabolism, this compound was upregulated in fermented low-protein diets, suggesting a role in nitrogen excretion or gut microbiota modulation . The hydroxyl group may enhance solubility but reduce metabolic stability compared to the fluorinated analogue.
Pyrazole-Based Analogues
- Structural Differences : Substitution of the indole ring with a pyrazole heterocycle (e.g., in Warner-Lambert’s derivatives).
- Functional Impact : Pyrazole derivatives retain HMG-CoA inhibition but exhibit varied pharmacokinetics due to differences in ring electronics and steric hindrance .
Metabolic and Pharmacokinetic Comparisons
Table 2: Research Findings on Bioactivity and Metabolism
Q & A
Q. Critical Parameters :
- Temperature control (<80°C) to prevent decomposition of the fluorophenyl group.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate stereoisomers.
Advanced: How can computational methods resolve contradictions in spectral data for stereochemical assignments?
Methodological Answer:
Discrepancies in NMR/IR data often arise from stereochemical ambiguity or dynamic equilibria. A validated approach includes:
- DFT Calculations : Geometry optimization at the B3LYP/6-31G(d) level to predict H and C NMR chemical shifts. Compare computed vs. experimental values (mean absolute error <0.3 ppm for H) .
- XRD Validation : Single-crystal X-ray diffraction to confirm the (E)-configuration of the ethenyl bridge and dihydro-pyranone ring conformation .
- Dynamic Effects : Use of variable-temperature NMR to detect rotational barriers in the isopropyl group, which may cause signal splitting .
Example : In , DFT-derived NMR shifts for ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate resolved ambiguities in carbonyl group assignments.
Basic: What analytical techniques are critical for characterizing purity and structure?
Methodological Answer:
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Retention time consistency (±0.1 min) indicates purity >98% .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] at m/z 460.42) with <5 ppm error .
- FT-IR : Key peaks include O-H stretch (3200–3500 cm), conjugated C=O (1680–1720 cm), and C-F (1100–1250 cm) .
Advanced: How can catalytic mechanisms in the compound’s synthesis be probed experimentally?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., C-H activation vs. reductive elimination) .
- In Situ Spectroscopy : Monitor Pd(0)/Pd(II) intermediates via P NMR or XAS during catalytic cycles .
- Control Experiments : Test for radical pathways using TEMPO traps or UV-vis spectroscopy to detect ligand-metal charge transfer .
Case Study : identified formic acid as a CO surrogate via C labeling, confirming CO insertion during cyclization.
Basic: What are the solubility and stability profiles under physiological conditions?
Methodological Answer:
-
Solubility :
Solvent Solubility (mg/mL) Water 0.0877 (pH 7.4) DMSO >10 Ethanol 2.5 Data from ESOL and Ali models . -
Stability :
Advanced: How to design experiments to elucidate structure-activity relationships (SAR) for biological targets?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chloro or methoxy groups) and assess activity .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., glucosylceramide synthase), validating with SPR or ITC .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify essential motifs (e.g., indole NH, pyranone carbonyl) .
Data-Driven Example : In , modifying the hydroxyl group position reduced OATP1C1 transporter affinity by 90%, highlighting its SAR importance.
Basic: What are common pitfalls in scaling up the synthesis, and how are they mitigated?
Methodological Answer:
- Exothermic Reactions : Use jacketed reactors with controlled cooling during cyclization to prevent runaway reactions .
- Byproduct Formation : Optimize stoichiometry (e.g., 1.1 eq. of Pd catalyst) and employ scavengers (e.g., QuadraSil MP for Pd removal) .
- Crystallization Challenges : Seed with micronized pure compound to enhance yield during recrystallization (ethanol/water, 70:30) .
Advanced: How to reconcile conflicting bioactivity data across assay platforms?
Methodological Answer:
- Assay Validation : Cross-test in orthogonal assays (e.g., cell-free vs. cell-based glucosylceramide synthase inhibition) .
- Meta-Analysis : Apply Hill slope criteria to dose-response curves; discard data with R² <0.9 .
- Proteomic Profiling : Use LC-MS/MS to identify off-target interactions (e.g., kinase inhibition) that may confound results .
Example : noted discrepancies in IC₅₀ values (0.5–5 µM) due to varying ATP concentrations in kinase assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
